(1-Ethoxy-3-methylcyclohexyl)methanol
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Overview
Description
(1-Ethoxy-3-methylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . This compound is characterized by a cyclohexane ring substituted with an ethoxy group and a methyl group, along with a methanol group attached to the ring. It is commonly used in pharmaceutical testing and as a reference standard in various chemical analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3-methylcyclohexyl)methanol typically involves the reaction of 3-methylcyclohexanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with an ethoxy group . The reaction can be represented as follows:
3-methylcyclohexanol+ethyl iodideK2CO3,refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as copper-based catalysts can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-3-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted cyclohexyl derivatives
Scientific Research Applications
(1-Ethoxy-3-methylcyclohexyl)methanol has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (1-Ethoxy-3-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxy-3-methylcyclohexyl)methanol
- (1-Ethoxy-2-methylcyclohexyl)methanol
- (1-Ethoxy-3-ethylcyclohexyl)methanol
Uniqueness
(1-Ethoxy-3-methylcyclohexyl)methanol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H20O2 |
---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1-ethoxy-3-methylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O2/c1-3-12-10(8-11)6-4-5-9(2)7-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
ZJUVRPKFGLDGGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCC(C1)C)CO |
Origin of Product |
United States |
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